alpha-Methyldopamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

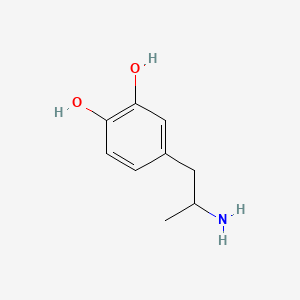

a-Methyldopamine, also known as catecholamphetamine, belongs to the class of organic compounds known as amphetamines and derivatives. These are organic compounds containing or derived from 1-phenylpropan-2-amine. a-Methyldopamine is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). a-Methyldopamine has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, a-methyldopamine is primarily located in the cytoplasm.

Aplicaciones Científicas De Investigación

Pharmacological Applications

1. Antihypertensive Effects

Alpha-methyldopamine is primarily recognized for its role as an antihypertensive agent. It acts as a central alpha-2 adrenergic receptor agonist, leading to decreased sympathetic outflow and lower blood pressure. Research has demonstrated that intraventricular administration of this compound results in a dose-dependent reduction in blood pressure in spontaneously hypertensive rats . The compound's hypotensive action is mediated through intact central alpha-adrenergic neurons and adrenergic uptake mechanisms that facilitate the formation of alpha-methylnoradrenaline .

2. Mechanism of Action

The metabolic pathway of this compound involves its conversion from alpha-methyldopa via the aromatic L-amino acid decarboxylase enzyme. This conversion leads to the production of alpha-methylnorepinephrine, which exerts significant antihypertensive effects by reducing peripheral vascular resistance without markedly affecting cardiac output . Importantly, studies indicate that this compound can decrease plasma renin activity, a crucial factor in blood pressure regulation .

Neurobiological Applications

1. Neurotoxicity Studies

While this compound has therapeutic benefits, it also possesses neurotoxic properties when its bis-glutathionyl metabolite is injected into the brain's ventricles . This aspect underscores the importance of understanding its dosage and potential side effects when used in clinical settings.

2. Research on Dopaminergic Systems

this compound serves as a valuable tool for studying dopaminergic systems due to its structural similarity to dopamine. It aids in exploring the biochemical pathways involved in neurotransmitter synthesis and metabolism, particularly in conditions like Parkinson’s disease where dopaminergic signaling is disrupted.

Case Studies and Research Findings

Propiedades

Número CAS |

555-64-6 |

|---|---|

Fórmula molecular |

C9H13NO2 |

Peso molecular |

167.2 g/mol |

Nombre IUPAC |

4-(2-aminopropyl)benzene-1,2-diol |

InChI |

InChI=1S/C9H13NO2/c1-6(10)4-7-2-3-8(11)9(12)5-7/h2-3,5-6,11-12H,4,10H2,1H3 |

Clave InChI |

KSRGADMGIRTXAF-UHFFFAOYSA-N |

SMILES |

CC(CC1=CC(=C(C=C1)O)O)N |

SMILES canónico |

CC(CC1=CC(=C(C=C1)O)O)N |

Key on ui other cas no. |

3583-05-9 |

Sinónimos |

3,4-dihydroxyamphetamine alpha-methyldopamine alpha-methyldopamine monohydrobromide alpha-methyldopamine monohydrobromide, (+-)-isomer alpha-methyldopamine monohydrochloride alpha-methyldopamine monohydrochloride, (+-)-isomer alpha-methyldopamine monohydrochloride, (R)-isomer alpha-methyldopamine monohydrochloride, (S)-isomer alpha-methyldopamine, (+-)-isomer alpha-methyldopamine, (R)-isomer alpha-methyldopamine, (S)-isomer alpha-methyldopamine, conjugate monoacid catecholamphetamine |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.